REACTION_CXSMILES
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[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.S(Cl)([Cl:14])=O>>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([Cl:14])=[O:11]
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Name
|
|
Quantity
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13.32 g
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Type
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reactant
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Smiles
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IC1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
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75 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
the volatiles removed under vacuum
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Type
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ADDITION
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Details
|
Toluene is added (3 times)
|
Type
|
CUSTOM
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Details
|
the solvent removed under vacuum
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Type
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ADDITION
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Details
|
after each addition
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Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |